molecular formula C10H11ClFN3 B1454190 1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride CAS No. 1240527-63-2

1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Cat. No. B1454190
CAS RN: 1240527-63-2
M. Wt: 227.66 g/mol
InChI Key: UINPEBATCZIUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group, which contributes to its unique properties .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string NC(C1=CC=CC=C1F)C2=NC=CN2C.Cl . The InChI key for this compound is OBKRQQNGZVAMHA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C11H13ClFN3 . The molecular weight is 241.69 . It is a solid compound .

Scientific Research Applications

Synthesis and Analysis

  • Synthetic Routes and Novel Chemical Entities : The compound has been synthesized through various methods. A study demonstrates the synthesis of a related imidazole compound, emphasizing a practical route involving cyclisation, hydrolysis, and methylation, yielding a total yield of 27.4% (Zhou et al., 2018).

Chemical Reactions and Derivatives

  • Nucleophilic Addition to Imidazole Nucleus : Research on imidazole compounds has explored the nucleophilic addition reactions, leading to the creation of abnormal and normal SN2 products, demonstrating the chemical versatility of the imidazole nucleus (Ohta et al., 2000).
  • Antibacterial Activity of Derivatives : A study involved synthesizing novel derivatives of an imidazole compound and testing them for antibacterial activity, indicating potential applications in antimicrobial research (Darekar et al., 2020).

Pharmacokinetics and Stability

  • Pharmacokinetics of Analogous Compounds : Research on similar imidazole derivatives has revealed insights into the pharmacokinetics and stability of these compounds, highlighting the importance of understanding their behavior in biological systems (Teffera et al., 2013).

Pharmaceutical Applications

  • Antifungal Properties : Imidazole derivatives have been studied for their antifungal properties, indicating a potential application in developing new antifungal agents (Setzu et al., 2002).

Analytical Chemistry

  • Analytical Applications : The derivatives of imidazole compounds have been used in developing methods for the determination of amino compounds, showing their utility in analytical chemistry (You et al., 2006).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINPEBATCZIUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-63-2
Record name 1H-Imidazol-2-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 3
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 4
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 5
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 6
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.